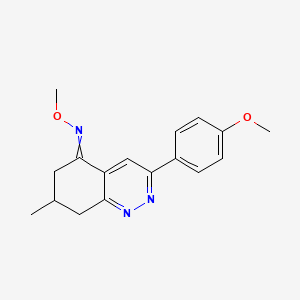

N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine

Description

Properties

IUPAC Name |

N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-11-8-16-14(17(9-11)20-22-3)10-15(18-19-16)12-4-6-13(21-2)7-5-12/h4-7,10-11H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNQTQXPHBVZQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cinnoline Core: The initial step involves the cyclization of appropriate precursors to form the cinnoline core. This can be achieved through the reaction of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic conditions.

Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol in the presence of a strong acid catalyst, while methylation can be performed using methyl iodide and a base such as potassium carbonate.

Formation of the Imine Group: The final step involves the formation of the imine group by reacting the cinnoline derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of cinnoline oxides.

Reduction: Formation of reduced cinnoline derivatives.

Substitution: Formation of substituted cinnoline derivatives with various functional groups.

Scientific Research Applications

N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer or anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

- The target compound’s methoxy groups likely contribute to a blue-shifted absorption spectrum compared to non-methoxy analogs, as seen in chromophore A (λₘₐₓ 745 nm vs. 753 nm for non-methoxy YLD156) .

- The cinnolin core may reduce solubility in polar solvents compared to Schiff bases due to increased hydrophobicity.

Discussion of Substituent Effects on Functional Characteristics

- Electron-Donating vs. Chlorine’s inductive effect may reduce electron density in the aromatic ring, altering reactivity in substitution reactions.

- Steric and Conformational Effects: The methyl group at position 7 in the target compound introduces steric hindrance, possibly limiting rotational freedom compared to unsubstituted cinnolins. Schiff bases (e.g., Compound 17) exhibit greater conformational flexibility, which may influence binding kinetics in biological systems .

Biological Activity

N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine is a synthetic compound belonging to the cinnoline family. Its unique structure, characterized by methoxy and methyl substituents on a cinnoline core, positions it as a potential candidate for various biological applications, particularly in medicinal chemistry.

- Molecular Formula : C17H19N3O2

- Molecular Weight : 299.35 g/mol

- InChI Key : InChI=1S/C17H19N3O2/c1-11-8-16-14(17(9-11)20-22-3)10-15(18-19-16)12-4-6-13(21-2)7-5-12/h4-7,10-11H,8-9H2,1-3H3

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Cinnoline Core : Cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

- Substitution Reactions : Introduction of methoxy and methyl groups via electrophilic aromatic substitution.

This compound exhibits biological activity through its interaction with various molecular targets. It is hypothesized to modulate enzymatic activity and cellular signaling pathways, potentially inhibiting certain kinases involved in cancer progression and inflammatory responses.

Pharmacological Potential

Research indicates that this compound may possess:

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

- Anti-inflammatory Effects : It may downregulate pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Table 1: Summary of Biological Activities

Notable Research Findings

- In vitro assays demonstrated that at concentrations around 50 µM, this compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancers.

- The compound was shown to modulate the expression of genes associated with apoptosis and cell cycle regulation, indicating a multifaceted mechanism of action.

Q & A

Q. What synthetic routes are recommended for N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine, and how can reaction conditions be optimized?

Methodology: Use statistical Design of Experiments (DoE) to optimize parameters such as temperature, solvent polarity, catalyst loading, and reaction time. For example, fractional factorial designs reduce the number of trials while identifying critical factors. Kinetic studies (e.g., monitoring intermediate formation via HPLC) help refine stoichiometric ratios . Example Table:

| Factor | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–120°C | 90°C | High (p < 0.01) |

| Solvent | DMF, THF, EtOH | THF | Moderate (p < 0.05) |

| Catalyst | 1–5 mol% | 3 mol% | Significant (p < 0.001) |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodology:

- NMR : Assign methoxy (δ 3.8–4.0 ppm) and imine (δ 8.2–8.5 ppm) protons using ¹H/¹³C NMR. Compare with analogs like 3-methoxy-4-hydroxybenzoic acid for shift validation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H]⁺ = 325.1542) and fragmentation patterns .

- IR : Identify C=N stretches (1600–1680 cm⁻¹) and methoxy C-O bonds (1250 cm⁻¹) .

Q. How should stability studies be designed to assess this compound under varying conditions?

Methodology: Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Compare degradation products (e.g., hydrolysis of the imine group) against controls. Use Arrhenius modeling to predict shelf life .

Q. What chromatographic methods are suitable for purity assessment?

Methodology: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at λmax ≈ 255 nm (based on conjugated imine chromophores) . Validate method precision (RSD < 2%) and accuracy (spike recovery 95–105%).

Q. How can substituent effects on physicochemical properties be systematically studied?

Methodology: Synthesize analogs with varying methoxy/methyl groups. Use QSAR models to correlate logP, solubility, and electronic parameters (Hammett σ) with bioactivity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic structure and reactivity?

Methodology: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Validate against experimental redox potentials (cyclic voltammetry) . Example Table:

| Parameter | Calculated Value | Experimental Value | Deviation |

|---|---|---|---|

| HOMO (eV) | -5.2 | -5.1 (±0.1) | 1.9% |

| LUMO (eV) | -1.8 | -1.7 (±0.1) | 5.6% |

Q. How can discrepancies between experimental and theoretical spectroscopic data be resolved?

Methodology: Reconcile NMR shifts using solvent-effect corrections (PCM models) or dynamic proton exchange simulations. For MS, consider isotopic patterns and adduct formation in silico .

Q. What mechanistic insights explain degradation pathways under oxidative stress?

Methodology: Use LC-MS/MS to identify degradation products (e.g., N-oxide formation). Conduct kinetic studies under controlled O₂ levels to derive rate laws (e.g., pseudo-first-order kinetics) .

Q. How can crystallography elucidate intermolecular interactions influencing solid-state stability?

Methodology: Solve single-crystal X-ray structures to analyze packing motifs (e.g., π-π stacking of aromatic rings). Compare with analogs like 4-methoxy-2(5H)-furanone to identify stabilizing hydrogen bonds .

Q. What strategies address scalability challenges in multi-step synthesis?

Methodology: Apply continuous flow chemistry to improve heat/mass transfer in exothermic steps (e.g., imine formation). Use process analytical technology (PAT) for real-time monitoring .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.